3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Overview
Description
3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is an organic compound that features a urea moiety attached to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves the following steps:
Formation of the Phenyl Urea Core: The initial step involves the reaction of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with ethyl isocyanate under controlled conditions to form the urea linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and monitoring of reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification and Isolation: Implementing large-scale purification methods such as crystallization and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be employed in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The urea moiety can form hydrogen bonds with biological molecules, while the phenyl ring and dioxaborolan group can participate in various interactions, such as π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate: Similar structure but with a carbamate group instead of a urea moiety.
3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea: Contains a thiourea group, which can exhibit different reactivity and biological activity.
3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amide: Features an amide group, which can influence the compound’s properties and applications.
Uniqueness
The uniqueness of 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea lies in its combination of a urea moiety with a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-ethyl-3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-7-18-14(20)19-13-9-8-12(10-11(13)2)17-21-15(3,4)16(5,6)22-17/h8-10H,7H2,1-6H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDDYABFBXFNKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.